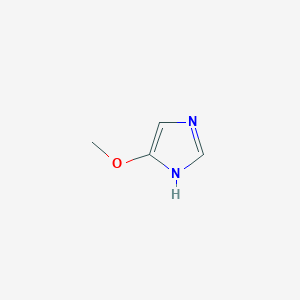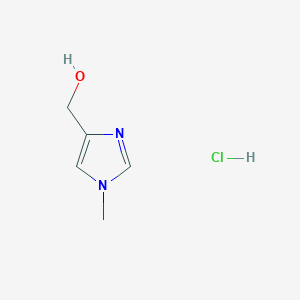![molecular formula C8H11NO B3022743 4-[(Methylamino)methyl]phenol CAS No. 78507-19-4](/img/structure/B3022743.png)
4-[(Methylamino)methyl]phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of aldehydes with amines or the reaction of various substituted phenols with different reagents. For example, the synthesis of nitro-substituted 4-[(phenylmethylene)imino]phenolates involves deprotonation in solution to form solvatochromic phenolates . Similarly, poly-4-[(2-methylphenyl)iminomethyl]phenol is synthesized using oxidants in an aqueous alkaline medium . The Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol is synthesized by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as FT-IR, UV-vis, NMR, and X-ray single-crystal diffraction. For instance, the Schiff base compound mentioned above crystallizes in the monoclinic system and its molecular geometry has been compared with DFT calculations . The molecular structure and spectroscopic properties of other related compounds have been characterized experimentally and computationally, indicating the existence of enol forms in the solid state and the presence of intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical behavior of these compounds in different environments is a subject of interest. For example, the solvatochromic behavior of nitro-substituted phenolates is explained based on their interaction with the solvent medium . The Schiff bases and their metal complexes exhibit various chemical reactions, including intramolecular proton transfer and conformational isomerism, which can be influenced by solvent types and temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are diverse and depend on their molecular structure. Thermal stability, electrochemical properties, and solubility are some of the properties studied. For instance, poly-4-[(2-methylphenyl)iminomethyl]phenol shows higher stability against thermal decomposition compared to its monomer and exhibits semiconductor properties . The second-order nonlinear optical properties and intramolecular proton transfer of related compounds have also been investigated, indicating potential applications in nonlinear optics .
Wissenschaftliche Forschungsanwendungen
-
Photography
-
Hair Dye Manufacturing
-
Corrosion Inhibition
-
Detection of Contaminants
-
Preparation of Silver Nanomaterials
- Synthesis of Fluorescent Sensor
-
Synthesis of Other Compounds
- Summary of the application : 4-[(Methylamino)methyl]phenol can be used in the synthesis of other compounds .
- Methods of application : It can be obtained by reaction of hydroquinone with methylamine . It arises by decarboxylation of N-4-hydroxyphenylglycine .
- Results or outcomes : The use of this compound helps to produce other compounds that have various applications in different fields .
-
Preparation of Fluorescent Sensor
- Summary of the application : 4-[(Methylamino)methyl]phenol can be used in the synthesis of 4 [ N -methyl- N (4-hydroxyphenyl)amino]-7-nitrobenzofurazan (NBFhd), a novel fluorescent sensor for reactive oxygen species .
- Methods of application : It is typically used in a chemical reaction to produce the fluorescent sensor .
- Results or outcomes : The use of this compound helps to produce a novel fluorescent sensor that can detect reactive oxygen species .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(methylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-6-7-2-4-8(10)5-3-7/h2-5,9-10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMYXVFAOJGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methylamino)methyl]phenol | |
CAS RN |
78507-19-4 | |
| Record name | 4-[(methylamino)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid](/img/structure/B3022667.png)










![3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B3022683.png)